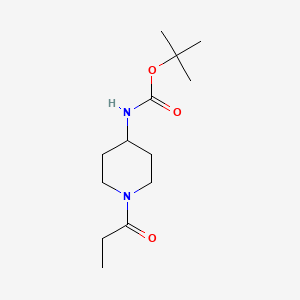
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
概要
説明
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
作用機序
Target of Action
Indazole derivatives, which include this compound, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
It is suggested that indazole derivatives can inhibit, regulate, and/or modulate their target kinases . This modulation can affect the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may influence cell cycle regulation and dna damage response, potentially leading to anti-cancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with hydrazine and aldehydes or ketones, followed by cyclization to form the indazole ring. The reaction conditions often include heating under reflux in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline dihydrochloride
- 4,5,6,7-tetrahydroindole
- Benzenesulfonamide derivatives containing the indazole moiety .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the indazole ring and the presence of the aniline group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBWYMEMZIJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


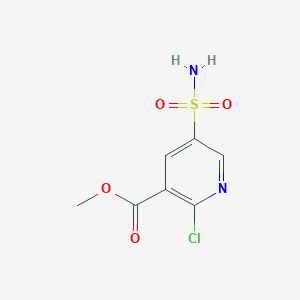
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
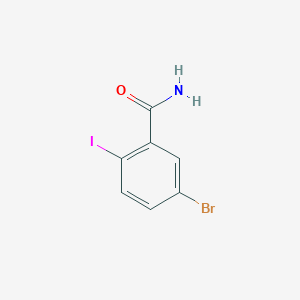
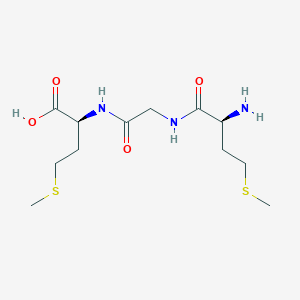
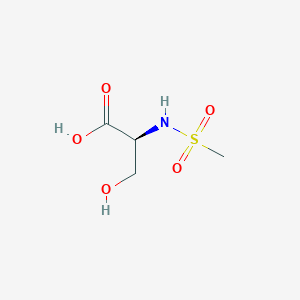
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)
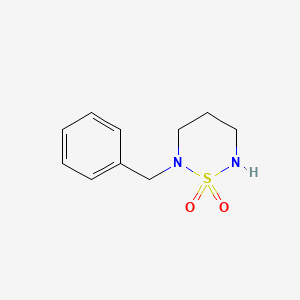
![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
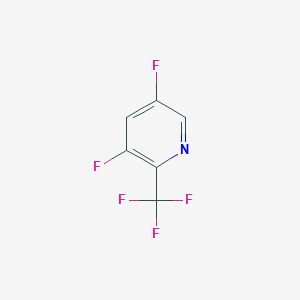
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)
